molecular formula C21H25FN2O3 B2903918 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide CAS No. 953915-79-2

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide

Cat. No.: B2903918
CAS No.: 953915-79-2
M. Wt: 372.44
InChI Key: VNJKHQULTYVHCI-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide is a synthetic organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group and a phenylmorpholino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using reagents such as hydrogen fluoride or fluorine gas.

    Formation of 2-(2-fluorophenoxy)acetic acid: This involves the reaction of 2-fluorophenol with chloroacetic acid in the presence of a base like sodium hydroxide.

    Synthesis of 3-(2-phenylmorpholino)propylamine: This intermediate can be prepared by reacting 2-phenylmorpholine with 3-chloropropylamine.

    Coupling Reaction: The final step involves the coupling of 2-(2-fluorophenoxy)acetic acid with 3-(2-phenylmorpholino)propylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
  • 2-(2-fluorophenoxy)-N-(3-(2-methylmorpholino)propyl)acetamide
  • 2-(2-fluorophenoxy)-N-(3-(2-phenylpiperidino)propyl)acetamide

Uniqueness

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide stands out due to its specific combination of fluorophenoxy and phenylmorpholino groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-18-9-4-5-10-19(18)27-16-21(25)23-11-6-12-24-13-14-26-20(15-24)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJKHQULTYVHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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